Barium fluoride

Overview

Description

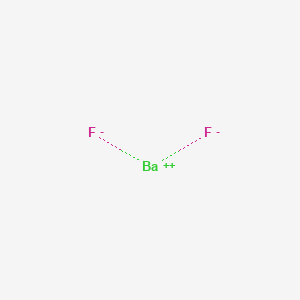

Barium fluoride is an inorganic compound with the chemical formula BaF₂. It is a colorless solid that occurs naturally as the rare mineral frankdicksonite. Under standard conditions, it adopts the fluorite structure and at high pressure, it takes on the PbCl₂ structure. This compound is resilient to and insoluble in water, making it a unique compound with various applications .

Mechanism of Action

Target of Action

Barium fluoride (BaF2) is primarily used in the field of optical applications due to its wide range of transparency from the ultraviolet to the infrared . It is also used as a very fast scintillator for the detection of X-rays, gamma rays, or other high-energy particles . In the semiconductor industry, this compound sputtering targets are used to deposit thin films on solid substrates to protect them against damage caused by high-energy radiations .

Mode of Action

This compound interacts with its targets primarily through its optical properties. It is transparent from the ultraviolet to the infrared, from 150 to 200 nm to 11–11.5 μm . This wide range of transparency allows it to be used in various optical applications, including infrared spectroscopy and scintillators for the detection of high-energy particles .

Biochemical Pathways

Fluoride ions are known to have antimicrobial properties, affecting bacteria growth and metabolism . They can inhibit enzymes by forming phosphate analogs, such as alumino-fluoride or beryllium fluoride, that affect phosphate group transferring enzymes by inhibiting the adenosine triphosphate (ATP) synthesis .

Pharmacokinetics

It is known that this compound is resilient to and insoluble in water . Above ca. 500 °C, BaF2 is corroded by moisture, but in dry environments, it can be used up to 800 °C .

Result of Action

The primary result of this compound’s action is its ability to protect surfaces from high-energy radiations. It is used in the semiconductor industry to deposit thin films on solid substrates, protecting them from damage caused by high-energy radiations . In addition, it is used as a scintillator for the detection of X-rays, gamma rays, or other high-energy particles .

Action Environment

The action of this compound is influenced by environmental factors such as moisture and temperature. Above ca. 500 °C, BaF2 is corroded by moisture, but in dry environments, it can be used up to 800 °C . Prolonged exposure to moisture degrades its transmission in the vacuum UV range . Therefore, the efficacy and stability of this compound are highly dependent on the environmental conditions in which it is used.

Biochemical Analysis

Biochemical Properties

Barium fluoride plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can alter the enzyme’s conformation and affect its function. Additionally, this compound can interact with proteins by forming complexes, which can influence protein stability and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt calcium signaling pathways, leading to altered cellular responses. It can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting their activity by blocking substrate access to the active site. It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under dry conditions but can degrade when exposed to moisture, leading to reduced effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, including enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression. These effects can lead to physiological changes, such as impaired organ function and metabolic disturbances. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in reduced energy production and altered cellular metabolism. These interactions highlight the importance of understanding the metabolic pathways affected by this compound to predict its biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can be transported into cells via ion channels and transporters, where it can accumulate in specific cellular compartments. This distribution can affect its activity and function, highlighting the importance of understanding the transport and distribution mechanisms of this compound .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for predicting its biochemical effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, barium fluoride is typically synthesized by reacting a positively charged barium atom with two negatively charged fluoride atoms. This can be described by the following decomposition reaction: [ \text{Ba}^{2+} + 2\text{F}^- \rightarrow \text{BaF}_2 ] .

Industrial Production Methods: Industrially, this compound can be produced by the thermal decomposition of trifluoroacetate complexes, followed by annealing the fluoride materials in an oxygen flow at 500°C .

Chemical Reactions Analysis

Types of Reactions: Barium fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: For example, when this compound reacts with zinc, it forms barium and zinc fluoride: [ \text{BaF}_2 + 2\text{Zn} \rightarrow \text{Ba} + 2\text{ZnF}_2 ].

Displacement Reactions: When this compound reacts with diiodine, it forms barium iodide and fluorine: [ \text{BaF}_2 + \text{I}_2 \rightarrow \text{BaI}_2 + 2\text{F} ].

Common Reagents and Conditions: Common reagents used in reactions with this compound include zinc and diiodine. The reactions typically occur under standard laboratory conditions.

Major Products: The major products formed from these reactions include barium, zinc fluoride, barium iodide, and fluorine .

Scientific Research Applications

Barium fluoride has a wide range of scientific research applications, including:

Optical Windows: Due to its wide transmission range from the deep ultraviolet to the far infrared, this compound is used in optical windows for infrared spectroscopy.

Scintillator Material: this compound is a common, very fast scintillator for the detection of X-rays, gamma rays, and other high-energy particles

Fuel Oil Analysis: It is used in windows for infrared spectroscopy, particularly in the field of fuel oil analysis.

Comparison with Similar Compounds

- Calcium Fluoride (CaF₂)

- Magnesium Fluoride (MgF₂)

- Strontium Fluoride (SrF₂)

- Radium Fluoride (RaF₂)

Comparison: Barium fluoride is unique in its high resistance to high-energy radiation compared to other optical fluorides. While calcium fluoride is more resistant to water, this compound is the most resistant to high-energy radiation among the optical fluorides .

This compound stands out due to its wide transmission range and its application in high-energy radiation environments, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name |

barium(2+);difluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2FH/h;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLGJCQECKOTOL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064848 | |

| Record name | Barium fluoride (BaF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-32-8 | |

| Record name | Barium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium fluoride (BaF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H96A02I53Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes barium fluoride suitable for optical applications, particularly in the ultraviolet (UV) region?

A1: this compound stands out due to its wide transparency window, spanning from the UV to the infrared (IR) regions of the electromagnetic spectrum. [, , , , ]. Notably, its low refractive index and high transmittance near 157 nm make it particularly valuable for lens systems in 157 nm excimer-laser-based exposure tools used in photolithography. [].

Q2: How does the dispersion of this compound compare to other common optical materials like calcium fluoride?

A2: this compound exhibits significantly higher dispersion near 157 nm compared to calcium fluoride. Studies have shown that its dispersion is approximately 68% greater, making it a promising candidate for chromatic aberration correction in optical systems when used in conjunction with calcium fluoride. [].

Q3: Can you elaborate on the use of this compound in hyperspectral remote sensing?

A3: The broadband transparency of this compound, allowing transmission from UV to far-IR, makes it a suitable material for constructing hyperspectral imaging systems. []. Researchers have proposed a hyperspectral reticle imager incorporating this compound components, enabling simultaneous imaging across a wide range of wavelengths. [].

Q4: What are the challenges associated with using this compound thin films in spaceflight infrared filters and coatings?

A4: Thin films of this compound produced by thermal evaporation often exhibit lower packing density and refractive index compared to bulk material due to their porous and columnar microstructure. []. This porosity can lead to moisture absorption and potential deterioration of optical performance in varying space environments. [].

Q5: How do ion-beam sputtering techniques address the limitations of thermally evaporated this compound thin films?

A5: Ion-beam sputtering offers a promising alternative for depositing this compound thin films with improved density and robustness. These films demonstrate a denser microstructure without the columnar morphology typical of thermally evaporated films, resulting in optical and mechanical properties closer to those of bulk material. [].

Q6: What makes this compound unique as a scintillator material?

A6: this compound possesses a unique combination of fast scintillation decay time and relatively good radiation hardness, making it attractive for applications in high-energy physics experiments. [, , ].

Q7: What are the limitations of using this compound in well logging applications?

A7: While this compound exhibits a fast emission output desirable for high counting rates, its low light output intensity and emission wavelength pose challenges for efficient detection by standard well-logging photomultipliers. [].

Q8: What is the impact of radiation damage on this compound crystals used in electromagnetic calorimeters?

A8: Radiation damage in this compound crystals can significantly impact their performance in electromagnetic calorimeters, particularly affecting their optical transmission. []. Research has shown a correlation between radiation damage and crystal growth conditions, suggesting that impurities and defects within the crystal lattice play a critical role. [].

Q9: How do impurities affect the radiation hardness of this compound crystals?

A9: Impurities, particularly oxygen and hydroxyl ions, have been identified as major contributors to radiation damage in this compound crystals. [, ]. Minimizing these impurities during crystal growth is crucial for enhancing radiation resistance. [].

Q10: What is the crystal structure of this compound, and how does it influence its properties?

A11: this compound crystallizes in the cubic fluorite structure, similar to other alkaline earth fluorides like calcium fluoride and strontium fluoride. [, , , ]. This structure, characterized by a face-centered cubic arrangement of barium ions with fluoride ions occupying tetrahedral interstitial sites, contributes to its high ionic conductivity and makes it an excellent model system for studying defect-related phenomena. [, , ].

Q11: How do theoretical calculations contribute to understanding the properties of this compound?

A12: Density functional theory (DFT) calculations have proven valuable in elucidating various aspects of this compound, including its electronic structure, bonding characteristics, and defect properties. These calculations help researchers gain deeper insights into the fundamental factors governing its optical, electronic, and mechanical behavior. [, ].

Q12: Can you elaborate on the role of multiple scattering calculations in analyzing barium EXAFS spectra?

A13: Multiple scattering calculations are crucial for accurately interpreting extended X-ray absorption fine structure (EXAFS) data of this compound, particularly at the barium L3 and L1 edges. []. Studies have shown that considering multiple scattering contributions, specifically from the third and fourth coordination shells, is essential for reproducing the experimental spectra and extracting reliable structural information. [].

Q13: What methods are employed for preparing high-purity this compound crystals for demanding applications?

A14: Achieving high purity in this compound crystals is paramount for optimizing their performance, particularly in applications sensitive to radiation damage. Techniques like controlling the oxygen impurity level in the starting materials and utilizing permeable graphite crucibles during crystal growth have been explored to minimize detrimental impurities. [].

Q14: Describe the challenges and advancements in preparing this compound thin films for optical coatings.

A15: Depositing uniform, high-quality this compound thin films poses significant challenges. While thermal evaporation is a common technique, it can result in porous films with compromised optical properties. []. Ion-beam sputtering has emerged as a viable alternative, yielding denser and more environmentally stable films. [].

Q15: How does the presence of water affect the handling and performance of this compound?

A16: this compound exhibits some degree of solubility in water, making it essential to handle and store the material in a dry environment to prevent degradation. []. Moisture absorption can lead to surface alterations and impact its optical properties, particularly in thin-film applications. [].

Q16: How is this compound utilized in the fabrication of scintillator slurries?

A17: Crushed or ground this compound powders, when combined with index-matched liquids, form scintillator slurries that offer advantages like high density and short radiation length. []. These slurries, potentially utilizing novel liquid scintillators as the fluid base, hold promise for cost-effective, large-scale calorimetric radiation detectors. [].

Q17: What is the significance of this compound in the study of dielectric relaxation phenomena?

A18: Alkali-metal-doped this compound serves as a model system for investigating dielectric relaxation processes in ionic crystals. []. Studies on the temperature and frequency dependence of dielectric constant provide insights into the nature and dynamics of defects, particularly the movement of alkali-metal ions and associated vacancies. [].

Q18: How is this compound employed in the controlled growth of inorganic materials?

A19: Research has explored the use of this compound in conjunction with self-assembled monolayers (SAMs) for directing the growth of inorganic crystals. []. The interaction between the organic monolayer and the inorganic salt solution containing this compound enables the controlled nucleation and epitaxial growth of this compound crystals with specific orientations. [].

Q19: What is the role of this compound in the development of high-temperature acoustic bonds?

A20: this compound single crystals have been utilized to investigate high-temperature acoustic bonds, which are crucial for ultrasonic measurements at elevated temperatures. []. The development of compatible acoustic bonds enables the study of high-temperature acoustic properties of materials, including the determination of elastic constants and ultrasonic attenuation. [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)